1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolone core, which is a five-membered lactam ring, substituted with a dimethylaminoethyl group, a dimethylbenzoyl group, a hydroxy group, and a phenyl group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of Substituents: The dimethylaminoethyl group, dimethylbenzoyl group, hydroxy group, and phenyl group are introduced through various substitution reactions. These reactions may involve the use of reagents such as dimethylamine, benzoyl chloride, and phenylboronic acid.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the dimethylbenzoyl and pyrrolone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups, using appropriate reagents and conditions.
Addition: The double bonds in the pyrrolone ring can undergo addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound may have potential as a biological probe or drug candidate. Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound’s potential pharmacological properties can be investigated for the development of new drugs. Its structure may allow for the modulation of specific biological pathways, making it a candidate for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one involves its interactions with molecular targets and pathways. The compound’s dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The phenyl and dimethylbenzoyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:
1-(2-(dimethylamino)ethyl)-4-(benzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: This compound lacks the dimethyl groups on the benzoyl moiety, which may affect its chemical reactivity and biological activity.
1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-methyl-1H-pyrrol-2(5H)-one: This compound has a methyl group instead of a phenyl group, which may influence its interactions with biological targets and its overall properties.
1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-thione: This compound has a thione group instead of a carbonyl group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-16(2)18(14-15)21(26)19-20(17-8-6-5-7-9-17)25(13-12-24(3)4)23(28)22(19)27/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARRRXSSGJHEX-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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